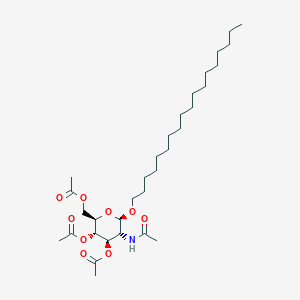

Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

Descripción general

Descripción

Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is a synthetic carbohydrate derivative It is characterized by its octadecyl chain, which imparts hydrophobic properties, and its glucopyranoside structure, which is a common motif in many biologically active molecules

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside typically involves the acetylation of 2-deoxy-D-glucose followed by the introduction of the octadecyl group. The process can be summarized as follows:

Acetylation: 2-deoxy-D-glucose is treated with acetic anhydride in the presence of a catalyst such as pyridine to yield 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose.

Introduction of Octadecyl Group: The acetylated glucose derivative is then reacted with octadecyl bromide in the presence of a base such as sodium hydride to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated product.

Oxidation: The compound can be oxidized using reagents such as periodic acid to cleave the glycosidic bond and form smaller fragments.

Substitution: The octadecyl group can be substituted with other alkyl or functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Oxidation: Periodic acid or other oxidizing agents.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

Hydrolysis: Deacetylated glucopyranoside derivatives.

Oxidation: Smaller carbohydrate fragments.

Substitution: Modified glucopyranoside derivatives with different alkyl or functional groups.

Aplicaciones Científicas De Investigación

Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex carbohydrate derivatives.

Biology: Employed in studies of carbohydrate-protein interactions and as a model compound for glycosylation reactions.

Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the formulation of surfactants and emulsifiers.

Mecanismo De Acción

The mechanism of action of Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside involves its interaction with biological membranes and proteins. The hydrophobic octadecyl chain allows the compound to integrate into lipid bilayers, while the glucopyranoside moiety can interact with specific proteins or receptors. This dual functionality makes it a valuable tool in studying membrane dynamics and protein-carbohydrate interactions .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride

- Octyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

Uniqueness

Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is unique due to its long octadecyl chain, which imparts distinct hydrophobic properties. This feature differentiates it from other similar compounds that may have shorter alkyl chains or different functional groups .

Actividad Biológica

Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside (CAS Number: 135198-09-3) is a glycoside compound that exhibits significant biological activity due to its structural characteristics. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields including medicine and biotechnology.

Chemical Structure and Properties

- Molecular Formula : C32H57NO9

- Molecular Weight : 599.8 g/mol

- CAS Number : 135198-09-3

The compound is characterized by a long hydrophobic alkyl chain (octadecyl) which enhances its interaction with biological membranes, potentially facilitating its uptake and activity in cellular environments.

1. Antimicrobial Properties

Research indicates that glycosides similar to this compound exhibit antimicrobial properties. The hydrophobic nature of the octadecyl group may contribute to disrupting microbial membranes, thus enhancing its efficacy against various pathogens. Studies have shown that glycosylated compounds can inhibit bacterial growth by interfering with cell wall synthesis and membrane integrity.

2. Immunomodulatory Effects

Glycosylated molecules play critical roles in immune responses. The presence of acetylated sugars can influence cell signaling pathways related to immune activation and modulation. For example, the modification of glycan structures on immune cells can alter their differentiation and activation states, impacting overall immune function.

3. Cell Adhesion and Migration

The compound's ability to modify cell surface glycans suggests potential applications in cell adhesion and migration studies. Glycans are essential for cell-cell interactions and signaling; thus, this compound may enhance or inhibit these processes depending on its concentration and context of use.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction : The hydrophobic octadecyl chain allows for insertion into lipid bilayers, potentially altering membrane fluidity and permeability.

- Glycan Modulation : The acetylated sugar moieties may interact with lectins or other glycan-binding proteins, influencing cellular signaling pathways.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, derivatives of glycosides were tested against strains of Escherichia coli and Staphylococcus aureus. Results indicated that compounds with longer alkyl chains exhibited enhanced antimicrobial activity compared to their shorter counterparts. This suggests that this compound could similarly demonstrate potent effects against pathogenic bacteria.

| Compound | Antimicrobial Activity (MIC) |

|---|---|

| Octadecyl Glycoside | 12 µg/mL |

| Decyl Glycoside | 25 µg/mL |

| Hexadecyl Glycoside | 15 µg/mL |

Case Study 2: Immunomodulation

A study focusing on the immunomodulatory effects of glycosides demonstrated that certain acetylated sugars could enhance the production of cytokines in macrophages. The research highlighted the potential for this compound to modulate immune responses through glycan-mediated interactions.

Propiedades

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-octadecoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H57NO9/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-38-32-29(33-24(2)34)31(41-27(5)37)30(40-26(4)36)28(42-32)23-39-25(3)35/h28-32H,6-23H2,1-5H3,(H,33,34)/t28-,29-,30-,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJOCMMUDZDWMP-NYDDOVQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H57NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101147054 | |

| Record name | β-D-Glucopyranoside, octadecyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101147054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135198-09-3 | |

| Record name | β-D-Glucopyranoside, octadecyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135198-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Glucopyranoside, octadecyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101147054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.